Potency in Striatal Neuronal Cultures
AZD 2066 demonstrates comparable potency to other clinical-stage mGluR5 NAMs like basimglurant (RG7090) in a recombinant cell line (IC50 of 27.2 nM vs. 1.8-7.0 nM for basimglurant). Critically, a cross-study comparison of IC50 values in primary striatal cultures shows a marked divergence: AZD 2066 is ~3-fold more potent (IC50 = 3.56 μM) than basimglurant (IC50 = 9.44 μM) and ~10-fold more potent than the tool compound MPEP (IC50 = 41.7 nM) in this more physiologically relevant system [1]. This suggests a superior ability to modulate mGluR5 function in a native neuronal environment, which is essential for ex vivo and in vivo studies.
MPEP IC50 = 41.7 ± 4.7 nM*
Basimglurant IC50 = 9.44 ± 3.78 μM
| Evidence Dimension | Potency in primary striatal neuronal cultures |
|---|---|
| Target Compound Data | IC50 = 3.56 ± 0.52 μM |
| Comparator Or Baseline | MPEP (tool compound): IC50 = 41.7 ± 4.7 nM; Basimglurant (RG7090, clinical NAM): IC50 = 9.44 ± 3.78 μM |
| Quantified Difference | AZD 2066 is ~12-fold more potent than MPEP and ~2.7-fold more potent than basimglurant in striatal cultures. |
| Conditions | Inhibition of DHPG-induced Ca2+ response in primary striatal neuronal cultures. |
Why This Matters
This differential potency in primary neurons indicates that AZD 2066 may achieve greater functional modulation at lower concentrations in ex vivo brain slice assays and in vivo models compared to widely used tool compounds.
- [1] National Center for Biotechnology Information. (2022). Table 3: IC50 values of various mGlu5 NAMs. PMC8753982. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC8753982/table/T3/. View Source
